

Unraveling the Iridium Trichloride Catalytic Cycle: A DFT Perspective

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Compound of Interest

Compound Name: *Iridium trichloride*

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A comparative guide for researchers, scientists, and drug development professionals on the catalytic mechanisms of iridium(III) chloride, elucidated through Density Functional Theory (DFT) studies.

Iridium trichloride and its derivatives have emerged as versatile and potent catalysts in a myriad of organic transformations. Understanding the intricate mechanisms of these catalytic cycles is paramount for optimizing reaction conditions and designing novel, more efficient catalysts. This guide provides an objective comparison of DFT-elucidated catalytic pathways involving iridium(III) species, with a focus on key reactions such as C-H activation and multi-alkylation of alcohols.

Comparison of Iridium(III)-Catalyzed Reactions

DFT studies have been instrumental in mapping the potential energy surfaces of various iridium-catalyzed reactions. Below is a summary of key findings from computational investigations into different catalytic processes.

Catalytic Reaction	Proposed Mechanism	Key Mechanistic Steps	Noteworthy Findings
Direct C-H Arylation	Concerted Metalation-Deprotonation (CMD)	C-H activation, Reductive elimination	The CMD pathway is favored over an electrophilic metalation (SEAr) mechanism. The transition states feature strong metal-carbon interactions. Ligands with a low trans effect can decrease the activation barrier of the C-H bond cleavage. [1] [2] [3]
Multi-alkylation of Alcohols with Ammonia	Three-stage catalytic cycle	I. Oxidation of the alkoxide to an aldehyde. II. Dehydration coupling of the aldehyde and amine. III. Reduction of the imine to the amine product.	The β -H elimination in the oxidation stage is the highest point on the profile. The transfer hydrogenation step in the reduction stage is often the rate-determining step. [4] [5] The active barrier of the reductive hydride transfer can increase with the steric bulk of the amine reactant. [4] [5]
Water Oxidation	Proton-Coupled Electron Transfer (PCET)	Formation of a cationic solvento complex, two PCET steps leading to an Ir(V)=O intermediate,	The deprotonation of $[\text{IrIII}-\text{OH}_2]^+$ is feasible even in acidic conditions. [6] The oxidation potentials can be high,

		O-O bond formation, and O ₂ release.	suggesting the possibility of concerted H ⁺ /e ⁻ transfer.[6]
Allylic C-H Amination	Multi-step cycle	Generation of active species, alkene coordination, allylic C-H activation, decarboxylation, migratory insertion, and protodemetalation.	The high catalytic activity of iridium is attributed to the stability of the alkene-coordinating π -complex and stronger metal-hydrogen interactions compared to cobalt systems.[7]

Experimental and Computational Protocols

The insights presented in this guide are derived from sophisticated computational chemistry techniques, primarily Density Functional Theory.

General Computational Methodology

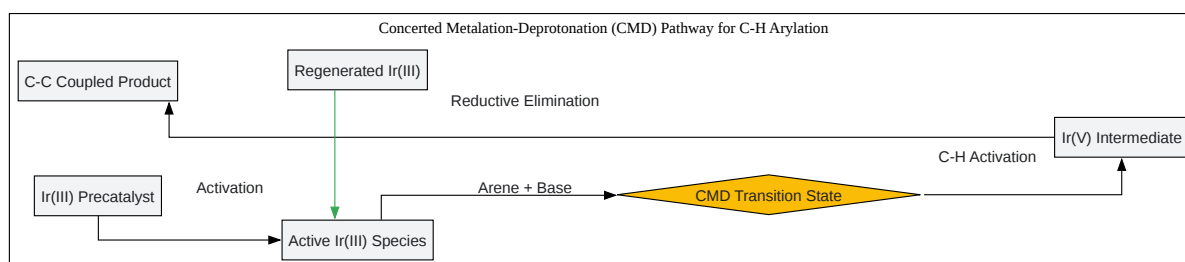
A common approach in the DFT studies of iridium catalysis involves the following steps:

- **Geometry Optimization:** The structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
- **Frequency Calculations:** These calculations are performed to characterize the nature of the stationary points (minima or saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
- **Functional and Basis Set Selection:** The choice of the DFT functional and basis set is critical for accuracy. The B3LYP functional is a popular choice for iridium-mediated reactions.[1] For more accurate energy calculations, especially for reaction barriers and energies between different mechanisms, double-hybrid functionals like B2-PLYP with dispersion corrections (e.g., D3) are recommended.[8]

- Solvent Modeling: To simulate the reaction environment, implicit solvent models like the IEFPCM or SMD models are often employed.[9]
- Transition State Location: Transition states are located using algorithms such as the Berny algorithm.[1]

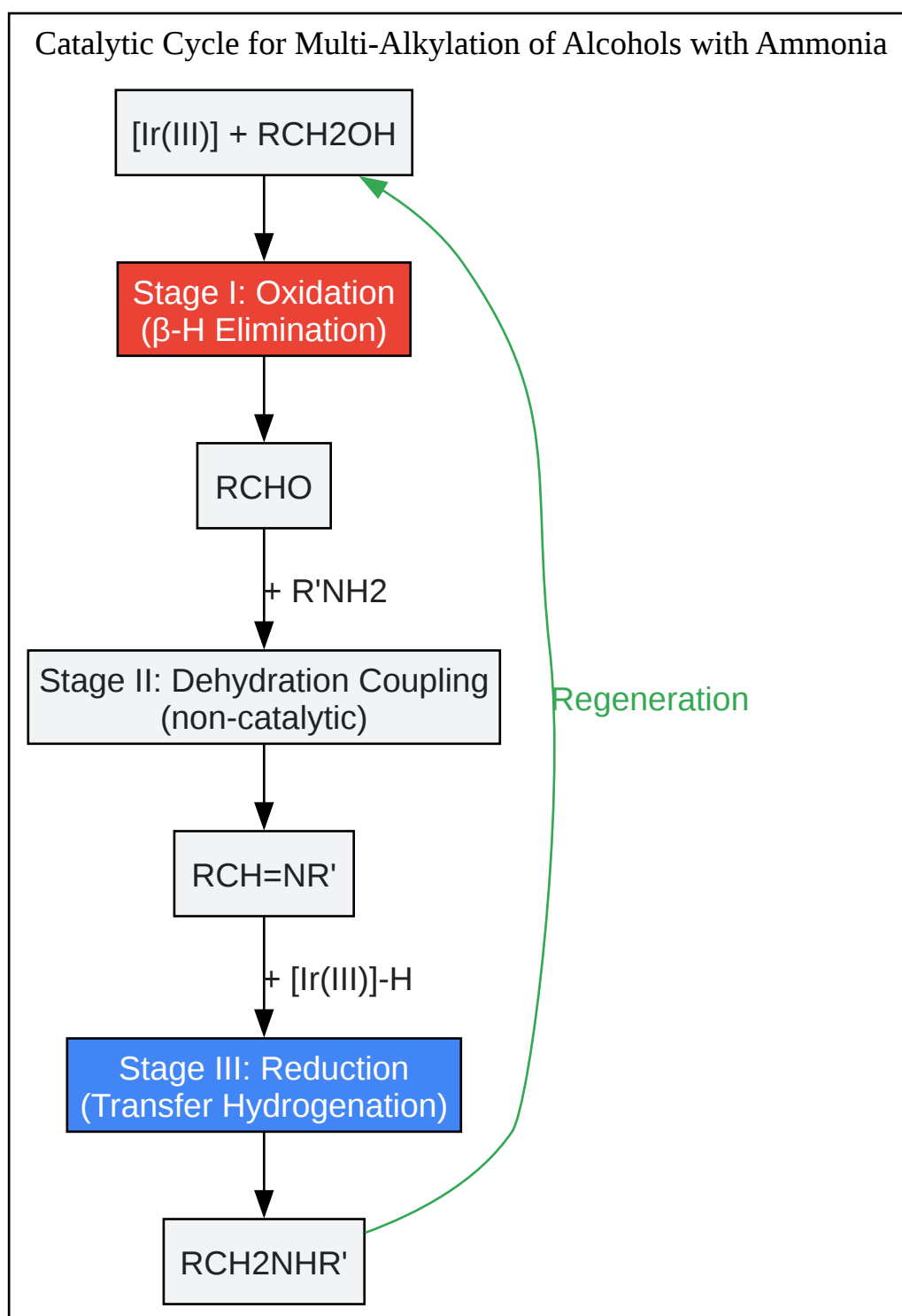
Visualizing the Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the fundamental steps of key iridium(III)-catalyzed reactions.



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Figure 1: Concerted Metalation-Deprotonation pathway.



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Figure 2: Multi-alkylation of alcohols with ammonia.

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